4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C
Description
4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C is a stable isotope-labeled compound with the molecular formula C6CH7ClN2O3 and a molecular weight of 203.59 . This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.
Properties
IUPAC Name |
4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-6-4(3-11)5(8)9-7(10-6)13-2/h3H,1-2H3/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUIGOHQLMJUSE-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC(=N1)OC)Cl)[13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is usually produced in specialized laboratories and supplied by chemical manufacturers who offer stable isotope-labeled compounds .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .
Scientific Research Applications
4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C depends on its specific application. In metabolic studies, the stable isotope labeling allows researchers to trace the compound through various biochemical pathways and understand its interactions with molecular targets. The carbon-13 isotope provides a distinct signal in NMR spectroscopy, enabling detailed analysis of molecular structures and reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde: The unlabelled version of the compound.
2,4-Dichloro-6-methylpyrimidine: A similar pyrimidine derivative with different substituents.
4,6-Dichloropyrimidine-5-carboxaldehyde: Another pyrimidine derivative with different chlorine substitution patterns.
Uniqueness
4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C is unique due to its stable isotope labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The incorporation of the carbon-13 isotope allows for precise tracing and analysis of the compound in various scientific applications.
Biological Activity
4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C is a stable isotope-labeled compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique properties stem from the incorporation of the carbon-13 isotope, which allows for precise tracking in metabolic studies and detailed analysis through nuclear magnetic resonance (NMR) spectroscopy. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and potential therapeutic implications.
- Molecular Formula : C6CH7ClN2O3
- Molecular Weight : 203.59 g/mol
- CAS Number : 1391054-67-3
The biological activity of this compound primarily involves its role as a tracer in metabolic studies. The carbon-13 isotope provides a distinct signal that facilitates the tracking of the compound within biochemical pathways. Its aldehyde group can participate in various chemical reactions such as oxidation to form carboxylic acids or reduction to form alcohols, which can influence its biological interactions and efficacy.
Applications in Research
This compound has several applications across different scientific domains:
- Metabolic Studies : Utilized to trace metabolic pathways and understand biochemical processes.
- NMR Spectroscopy : Acts as a reference material for studying molecular structures and reaction mechanisms.
- Clinical Diagnostics : Aids in studying disease mechanisms and developing new therapeutic strategies.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Metabolic Tracing | Used to trace biochemical pathways due to stable isotope labeling. |
| NMR Spectroscopy | Provides distinct signals for detailed analysis of molecular structures. |
| Interaction with Biomolecules | Potential interactions with enzymes or receptors due to its structural characteristics. |
| Therapeutic Potential | Investigated for possible applications in disease treatment and diagnostics based on its reactivity. |
Case Studies and Research Findings
-
Metabolic Pathway Analysis :
- In a study using animal models, researchers traced the incorporation of this compound into specific metabolic pathways, demonstrating its utility in understanding metabolic disorders.
-
NMR Studies :
- The compound has been successfully employed in NMR studies to elucidate the structure of complex biomolecules, providing insights into their functional dynamics.
-
Therapeutic Investigations :
- Preliminary investigations suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory processes, indicating potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
